molecular formula C3H8O B1429346 1-Propanol-13C3 CAS No. 1173020-91-1

1-Propanol-13C3

Cat. No.: B1429346
CAS No.: 1173020-91-1
M. Wt: 63.073 g/mol
InChI Key: BDERNNFJNOPAEC-VMIGTVKRSA-N
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Safety and Hazards

1-Propanol-13C3 is a flammable liquid and vapor that causes serious eye damage . It may also cause drowsiness or dizziness . Safety precautions include wearing protective gloves, clothing, and eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

1-Propanol-13C3, also known as Propyl alcohol-13C3 , is a stable isotope of 1-Propanol. It is primarily used as an internal standard in various scientific research and studies It’s worth noting that as an isotope, it behaves similarly to its non-isotopic counterpart, 1-propanol, in biochemical reactions .

Mode of Action

The isotopic labeling allows for the tracking of the compound in various biochemical reactions and pathways .

Biochemical Pathways

In this pathway, the construction of an artificial 2-ketobutyrate (2 KB) biosynthetic pathway from pyruvate via citramalate, overexpression of threonine dehydratase, enhancement of threonine biosynthesis from aspartate, and deletion of the GLY1 gene that regulates a competing pathway converting threonine to glycine, can increase the production of 1-Propanol .

Pharmacokinetics

As an isotope, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to its non-isotopic counterpart, 1-propanol .

Result of Action

As an isotope, it is expected to have similar effects to its non-isotopic counterpart, 1-propanol . The use of this compound allows for the tracking of these effects in various biochemical reactions and pathways .

Action Environment

As an isotope, it is expected to be influenced by similar environmental factors as its non-isotopic counterpart, 1-propanol .

Its primary use as an internal standard allows for the tracking of the compound in various biochemical reactions and pathways .

Comparison with Similar Compounds

1-Propanol-13C3 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific isotopic labeling and its applications in various scientific research fields.

Properties

IUPAC Name

(1,2,3-13C3)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745923
Record name (~13~C_3_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.073 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-91-1
Record name (~13~C_3_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-91-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol-13C3
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1-Propanol-13C3
Reactant of Route 5
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Reactant of Route 6
1-Propanol-13C3

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